

Application Notes and Protocols: OXi8007 in Combination with Cabozantinib for Kidney Cancer

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Compound of Interest

Compound Name: OXi8007

Cat. No.: B1683792

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Introduction

This document provides detailed application notes and protocols for the preclinical evaluation of **OXi8007**, a vascular disrupting agent (VDA), in combination with cabozantinib, a multi-tyrosine kinase inhibitor (TKI), for the treatment of kidney cancer. The rationale for this combination therapy lies in the complementary mechanisms of action of the two agents. **OXi8007** induces rapid vascular shutdown in the tumor core, leading to extensive necrosis. Cabozantinib inhibits key signaling pathways (VEGFR, MET, and AXL) involved in tumor angiogenesis, proliferation, and metastasis, potentially targeting the tumor rim and preventing regrowth.

Mechanism of Action

OXi8007: **OXi8007** is a water-soluble phosphate prodrug of OXi8006.^{[1][2]} Following administration, **OXi8007** is rapidly converted to its active form, OXi8006, by non-specific phosphatases.^[1] OXi8006 then acts as a potent inhibitor of tubulin assembly by binding to the colchicine site on tubulin.^[1] This disruption of the microtubule cytoskeleton in rapidly proliferating endothelial cells within the tumor vasculature leads to a cascade of events, including cell rounding, increased vascular permeability, and ultimately, a rapid and selective

shutdown of blood flow to the tumor.[2] This results in extensive tumor necrosis in the core of the tumor.[2]

Cabozantinib: Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases, including VEGFR, MET, and AXL.[3] These receptors are critically involved in the pathogenesis of renal cell carcinoma (RCC). Inhibition of VEGFR disrupts angiogenesis, a key process for tumor growth and metastasis.[3] The MET and AXL pathways are implicated in tumor cell proliferation, invasion, and the development of resistance to anti-angiogenic therapies.[3] By targeting these multiple pathways, cabozantinib can exert a broad anti-tumor effect.

Data Presentation

In Vitro Efficacy

The following tables summarize the in vitro activity of OXi8006 (the active metabolite of **OXi8007**) and cabozantinib in relevant cell lines. Data for the combination in a kidney cancer cell line is not readily available in the public domain and would require experimental determination.

Table 1: In Vitro Activity of OXi8006

Cell Line	Cancer Type	Parameter	Value	Reference
MDA-MB-231	Breast Cancer	GI50	32 nM	[1]
HUVEC (activated)	Endothelial	GI50	41 nM	[1]
-	Tubulin Assembly	IC50	1.1 μ M	[1]

Table 2: In Vitro Activity of Cabozantinib in Renal Cell Carcinoma Cell Lines

Cell Line	Parameter	Value	Reference
786-O/WT	IC50	10 μ M (\pm 0.6)	[4]
786-O/S (sunitinib-resistant)	IC50	13 μ M (\pm 0.4)	[4]
293/KDR	IC50 (VEGFR2)	~10 nM (inhibition of phosphorylation)	[5]
786-O & A498	IC50 (MET)	~10 nM (inhibition of phosphorylation)	[6]

In Vivo Efficacy

A preclinical study evaluated the combination of **OXi8007** and cabozantinib in an orthotopic Renca-luc syngeneic mouse model of kidney cancer.

Table 3: In Vivo Efficacy of **OXi8007** and Cabozantinib Combination Therapy in Renca-luc Model

Treatment Group	Dosing Schedule	Median Survival Time	Significance vs. Control	Reference
Control (Saline)	-	Not explicitly stated, but shorter than treatment groups	-	[2][7]
OXi8007 alone	Twice weekly	No significant tumor growth delay	-	[2][7]
Cabozantinib alone	Daily	Extended survival	Significant	[2][7]
OXi8007 + Cabozantinib	OXi8007 twice weekly, Cabozantinib daily	Significantly increased	Significant vs. monotherapy	[2][7]

Experimental Protocols

In Vitro Cytotoxicity Assay (Representative Protocol)

This protocol is a general guideline for determining the in vitro cytotoxicity of **OXi8007** and cabozantinib, alone and in combination, against a renal cell carcinoma cell line (e.g., Renca).

1. Cell Culture:

- Culture Renca cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 0.1 mM MEM nonessential amino acids, and 1 mM sodium pyruvate at 37°C in a 5% CO₂ atmosphere.[8]

2. Cell Seeding:

- Trypsinize and count the Renca cells.
- Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
- Incubate the plate overnight to allow for cell attachment.

3. Drug Preparation and Treatment:

- Prepare stock solutions of **OXi8007** and cabozantinib in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of each drug and the combination in culture medium.
- Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
- For combination studies, a fixed-ratio or a checkerboard matrix design can be used.

4. Incubation:

- Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

5. Cell Viability Assessment (MTT Assay):

- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Incubate overnight at 37°C to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 values for each drug and the combination using a non-linear regression analysis.
- For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Orthotopic Renca-luc Syngeneic Mouse Model

This protocol is based on the methodology described for the preclinical evaluation of **OXi8007** in combination with cabozantinib.[\[2\]](#)[\[7\]](#)

1. Cell Line and Animal Model:

- Cell Line: Renca-luc (murine renal adenocarcinoma cells expressing luciferase).
- Animal Model: Male BALB/c mice (6-8 weeks old).

2. Orthotopic Tumor Implantation:

- Anesthetize the mice.
- Make a small flank incision to expose the left kidney.
- Inject 2×10^5 Renca-luc cells in 0.1 mL of a suitable medium (e.g., PBS or Matrigel) into the subcapsular space of the kidney.[\[9\]](#)
- Suture the incision.
- Monitor the mice for recovery.

3. Tumor Growth Monitoring:

- Monitor tumor growth using bioluminescence imaging (BLI) at least once a week.
- Administer luciferin to the mice and image using an in vivo imaging system.
- Treatment can be initiated when the tumor bioluminescence reaches a predetermined signal intensity (e.g., 1×10^6 photons/s).[\[2\]](#)

4. Drug Formulation and Administration:

- **OXi8007**: Dissolve in saline. Administer intraperitoneally (IP) at a dose of 250 mg/kg twice weekly.[\[2\]](#)
- Cabozantinib: Formulate for oral administration. Administer daily.

- Control Group: Administer the respective vehicles.

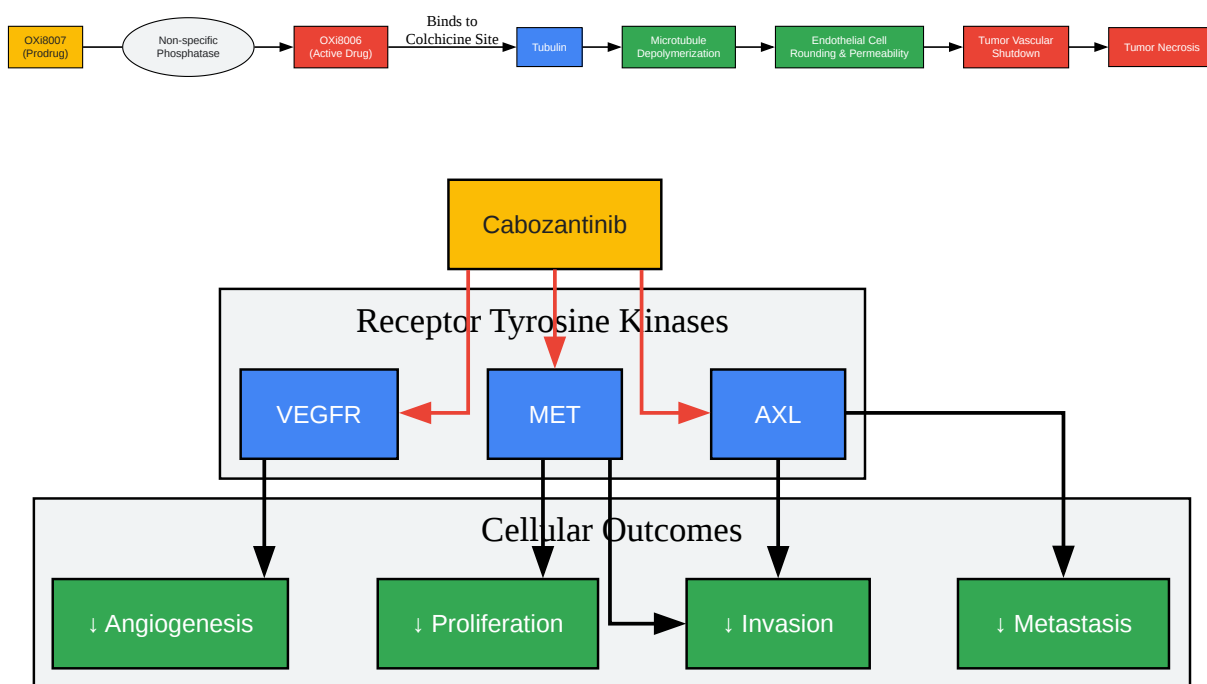
5. Treatment Groups:

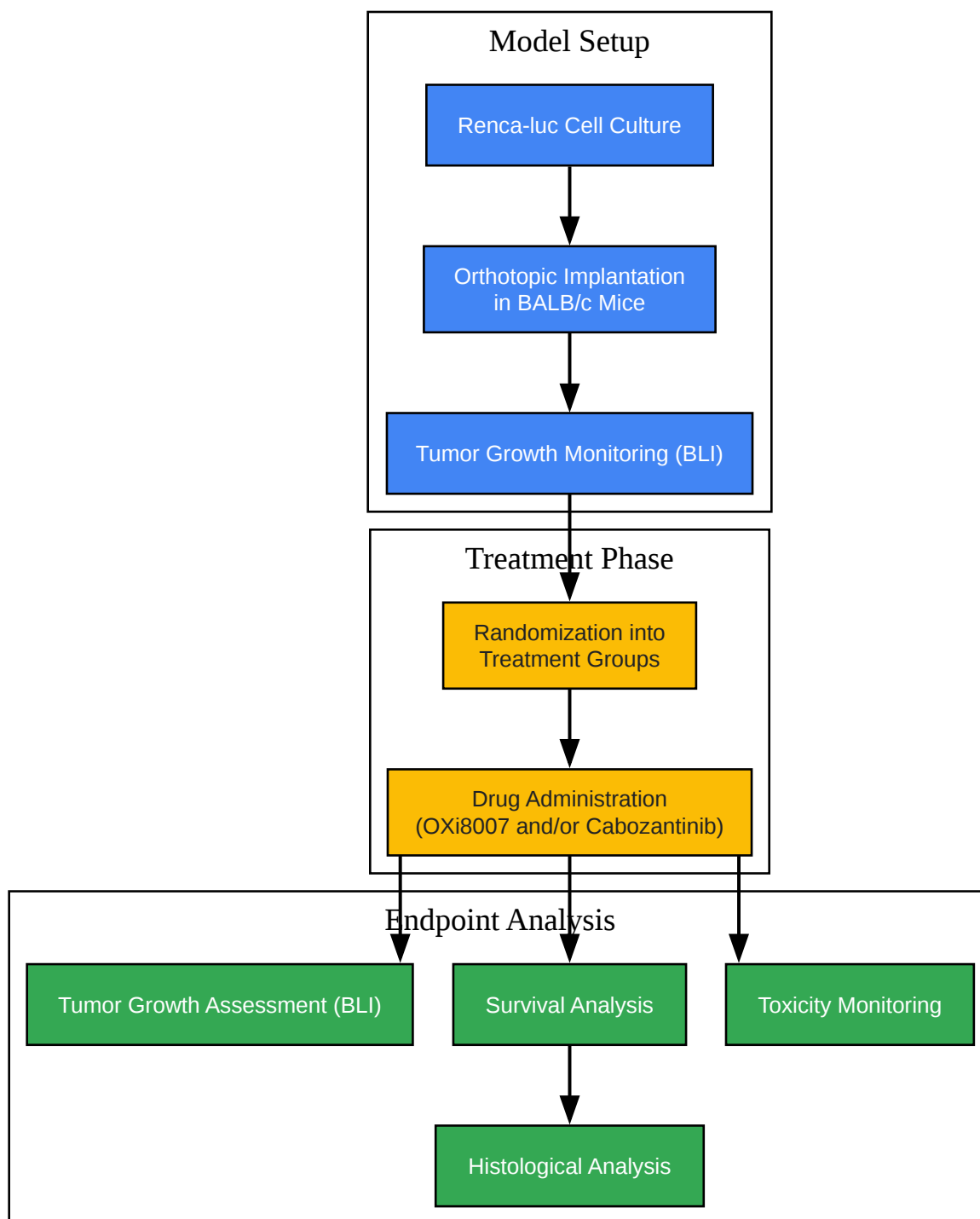
- Group 1: Vehicle control.
- Group 2: **OXi8007** alone.
- Group 3: Cabozantinib alone.
- Group 4: **OXi8007** + Cabozantinib.

6. Endpoint Analysis:

- Tumor Growth: Monitor tumor volume via BLI throughout the study.
- Survival: Monitor the mice daily and record the date of euthanasia due to tumor burden or morbidity. The primary endpoint is typically median survival time.
- Toxicity: Monitor body weight and clinical signs of toxicity.
- Histology: At the end of the study, tumors can be excised for histological analysis to assess necrosis and vascular changes.

Visualizations





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